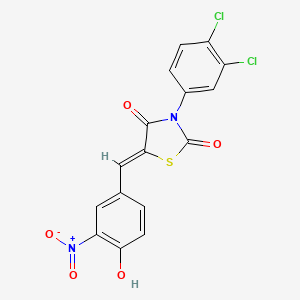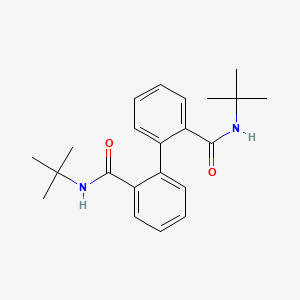![molecular formula C17H14N2O7 B3737438 methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3737438.png)
methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate
Vue d'ensemble
Description
Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate, also known as Methyl N-(2-(methoxycarbonyl)phenyl)-3-(5-nitro-2-furyl)acrylamide, is a chemical compound used in scientific research. This compound is a member of the nitrofuran family, which is known for its antibacterial, antifungal, and antiprotozoal properties. The purpose of
Mécanisme D'action
The mechanism of action of methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate involves the reduction of the nitro group to a nitroso intermediate, which can react with thiol groups in proteins and enzymes, leading to their inactivation. This process is known as nitroreduction. The nitro group can also undergo reduction to a hydroxylamine intermediate, which can react with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has been shown to have antibacterial, antifungal, and antiprotozoal properties. It has also been shown to have cytotoxic effects on cancer cells, such as human breast cancer cells. However, this compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate in lab experiments is its ability to inhibit the growth of a wide range of bacterial strains and fungi. This makes it a useful tool for studying the mechanism of action of nitrofurans and their derivatives. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the research on methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate. One direction is to study its potential therapeutic applications in the treatment of bacterial, fungal, and protozoal infections. Another direction is to study its potential anticancer properties and its mechanism of action in cancer cells. Furthermore, the development of new nitrofuran derivatives based on this compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate may lead to the discovery of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate is used in scientific research as a tool to study the mechanism of action of nitrofurans and their derivatives. This compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has been used as a fluorescence probe to study the binding interactions between nitrofurans and DNA.
Propriétés
IUPAC Name |
methyl 3-[(2-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)11-7-10(8-12(9-11)19(23)24)15(20)18-14-6-4-3-5-13(14)17(22)26-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKWHBMHXGOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3737355.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737368.png)
![2,2,2-trichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3737376.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737395.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3737415.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B3737422.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3737427.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3737446.png)
![3-bromo-N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3737452.png)
![1-(4-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3737453.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3737468.png)

